(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride
Overview
Description
(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.7 g/mol . It is primarily used in research applications, particularly in the field of proteomics . This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 3 and 5, and an acetic acid moiety attached to the nitrogen atom of the piperidine ring.
Preparation Methods
The synthesis of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Methyl Groups: The piperidine ring is then substituted with methyl groups at positions 3 and 5 using suitable alkylating agents.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced by reacting the substituted piperidine with a suitable acylating agent.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using suitable nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride has several scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride can be compared with other similar compounds, such as:
(2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride: This compound has methyl groups at positions 2 and 6 of the piperidine ring, which may result in different chemical and biological properties.
(3,5-Dimethylpiperidin-1-yl)propionic acid hydrochloride: This compound has a propionic acid moiety instead of an acetic acid moiety, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7-3-8(2)5-10(4-7)6-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFZZXNFHHEKEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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